molecular formula C23H21FN6O4S2 B2691629 N-((4-(4-fluorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide CAS No. 309968-98-7

N-((4-(4-fluorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide

Cat. No. B2691629
M. Wt: 528.58
InChI Key: CZUWSGGPEKKUGN-UHFFFAOYSA-N
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Description

N-((4-(4-fluorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C23H21FN6O4S2 and its molecular weight is 528.58. The purity is usually 95%.
BenchChem offers high-quality N-((4-(4-fluorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(4-fluorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has focused on synthesizing derivatives of fluorobenzamides, including thiazole and thiazolidine moieties, due to their promising antimicrobial properties. Studies have shown that the presence of a fluorine atom significantly enhances the antimicrobial activity of these compounds against a range of bacterial and fungal strains. The synthesis involves microwave-induced methods and Knoevenagel condensation, demonstrating the compounds' potential as effective antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Anticancer Potential

Another area of application is in the development of anticancer agents. Benzothiazole acylhydrazones have been synthesized and investigated for their potential anticancer activity. The structure-activity relationship studies indicate that various substitutions on the benzothiazole scaffold can modulate antitumor properties, making these derivatives attractive candidates for anticancer drug development (Osmaniye et al., 2018).

Imaging Applications in Alzheimer's Disease

The compound has also been utilized in the synthesis of fluorine-labeled derivatives for imaging purposes. Specifically, in Alzheimer's disease research, fluorine-labeled benzoxazole derivatives have been synthesized and evaluated as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques, a hallmark of Alzheimer's disease. These studies suggest the utility of fluorine-modified compounds in the non-invasive diagnosis and monitoring of Alzheimer's disease progression (Cui et al., 2012).

Neurokinin-1 Receptor Antagonism

Compounds derived from this chemical structure have been evaluated for their role as neurokinin-1 receptor antagonists, showing potential for clinical administration in conditions like emesis and depression. The synthesis strategies and pharmacological evaluation highlight the compound's utility in developing new therapeutic agents targeting the neurokinin-1 receptor (Harrison et al., 2001).

Synthesis of Thiazole Derivatives

The compound's framework has also been employed in the synthesis of thiazole derivatives, which have shown antimicrobial properties. This illustrates the compound's versatility in generating new molecules with potential applications in treating microbial diseases (Fong et al., 2004).

properties

IUPAC Name

N-[[4-(4-fluorophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN6O4S2/c1-33-17-9-14(10-18(11-17)34-2)21(32)26-12-19-28-29-23(30(19)16-5-3-15(24)4-6-16)36-13-20(31)27-22-25-7-8-35-22/h3-11H,12-13H2,1-2H3,(H,26,32)(H,25,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUWSGGPEKKUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(4-fluorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide

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